1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine
Overview
Description
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, also known as PTZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZPA is a triazole derivative that has been synthesized through various methods and has shown promising results in scientific studies.
Scientific Research Applications
Ruthenium-Catalyzed Cycloadditions
1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine demonstrates significance in organic synthesis, particularly in [3 + 2]-cycloadditions catalyzed by ruthenium. This process leads to the formation of 1,4,5-trisubstituted-1,2,3-triazoles, showcasing the compound's utility in creating structurally diverse triazoles with potential applications in drug development and materials science (Majireck & Weinreb, 2006).
Organic Light-Emitting Diodes (OLEDs)
In the development of OLEDs, derivatives of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine have been employed as host materials. These derivatives exhibit excellent thermal stability and solubility, crucial for fabricating efficient phosphorescent OLEDs through solution processing. The enhanced performance of these materials in OLEDs underscores their potential in improving display and lighting technologies (Ge et al., 2008).
Protective Group for Secondary Amines
The compound serves as a protective group for secondary amines, compatible with various chemical conditions. This application is vital in synthetic chemistry, enabling complex molecule construction by protecting sensitive amine groups during reactions. The phenyldiazenyl group derived from 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine showcases adaptability in synthesis processes, facilitating the generation and manipulation of amine-containing compounds (Lazny et al., 2001).
Ni(II) Complexes
The compound's derivatives have been studied for their role in forming Ni(II) complexes with click-derived triazole ligands. These studies provide insights into the electronic structures and coordination chemistry of Ni(II), contributing to the understanding of metal-ligand interactions and their implications in catalysis and material sciences (Schweinfurth et al., 2013).
Synthesis of Triazolo-Thiadiazinyl-Pyrazol-5-amines
An efficient synthesis method involving 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine for creating triazolo-thiadiazinyl-pyrazol-5-amines showcases the compound's utility in generating novel molecules. This process highlights the compound's role in expanding the chemical space for potential pharmaceuticals and agrochemicals (Sujatha et al., 2018).
Safety And Hazards
The safety and hazards associated with such a compound would depend on its exact structure. However, both phenyl and triazole compounds can potentially be hazardous, depending on their specific structures and the conditions under which they are used1.
Future Directions
The future directions for research on such a compound could be vast, given the wide range of potential applications for phenyl and triazole compounds. These could include developing new synthetic methods, studying their properties and reactivity, and exploring their potential uses in various fields2.
Please note that this is a general analysis based on the classes of compounds that “1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine” belongs to, and not specific to the compound itself. For a more accurate analysis, more specific information would be needed.
properties
IUPAC Name |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOJMXDYLVVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406748 | |
Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine | |
CAS RN |
883291-44-9 | |
Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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